molecular formula C24H26BrN3O3 B1678741 Nicergolin CAS No. 27848-84-6

Nicergolin

Katalognummer: B1678741
CAS-Nummer: 27848-84-6
Molekulargewicht: 484.4 g/mol
InChI-Schlüssel: YSEXMKHXIOCEJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicergoline is a semisynthetic ergot alkaloid derivative used primarily for its vasodilatory properties. It is commonly employed in the treatment of senile dementia and other cerebrovascular disorders. Nicergoline enhances cerebral blood flow, improves oxygen and glucose utilization by brain cells, and has been used for over three decades in more than fifty countries .

Wissenschaftliche Forschungsanwendungen

Nicergoline has a broad spectrum of applications in scientific research:

Wirkmechanismus

Target of Action

Nicergoline, an ergot derivative, primarily targets the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . These receptors play a crucial role in regulating vascular tone and blood flow.

Mode of Action

Nicergoline acts by inhibiting the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition curbs the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), leading to peripheral vasodilation .

Biochemical Pathways

Nicergoline’s action affects several biochemical pathways. It enhances cholinergic and catecholaminergic neurotransmitter function . It also inhibits platelet aggregation . Furthermore, it promotes metabolic activity, leading to increased utilization of oxygen and glucose .

Pharmacokinetics

Nicergoline exhibits linear pharmacokinetics following oral administration. After oral administration of a 30 mg dose, the maximum plasma concentration is reached after 3 hours, and the elimination half-life is 15 hours . Its bioavailability is less than 5% , indicating extensive first-pass metabolism. It also has a high protein binding capacity of over 90% .

Result of Action

Nicergoline’s action results in several molecular and cellular effects. It is a potent vasodilator that improves brain blood flow . On the cerebral level, it prompts a lowering of vascular resistance, an increase in arterial flow, and stimulates the use of oxygen and glucose . Nicergoline also improves blood circulation in the lungs and limbs . It has been shown to inhibit blood platelet aggregation . Research has shown that nicergoline exhibits a broad spectrum of actions on distinct cellular and molecular mechanisms at the vascular, platelet, and neuronal level (metabolism, synaptic plasticity, and neuroprotection) .

Biochemische Analyse

Biochemical Properties

Nicergoline acts as a potent and selective α1A-adrenergic receptor antagonist . By inhibiting these receptors, nicergoline induces vasodilation and increases arterial blood flow. It interacts with various biomolecules, including catecholamines such as epinephrine and norepinephrine, by inhibiting their vasoconstrictor effects . Additionally, nicergoline enhances cholinergic and catecholaminergic neurotransmitter functions, promoting metabolic activity and increasing the utilization of oxygen and glucose .

Cellular Effects

Nicergoline has significant effects on various cell types and cellular processes. It improves blood circulation in the brain, lungs, and limbs, thereby enhancing oxygen and glucose utilization by brain cells . Nicergoline also inhibits blood platelet aggregation, which can prevent blood clots and improve overall vascular health . Furthermore, nicergoline has been shown to influence cell signaling pathways, including the PI3K/AKT signaling pathway, which plays a role in cognitive function and neuronal survival .

Molecular Mechanism

At the molecular level, nicergoline exerts its effects by inhibiting postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition prevents the vasoconstrictor effects of circulating catecholamines, resulting in peripheral vasodilation . Nicergoline also enhances cholinergic and catecholaminergic neurotransmitter functions, which contribute to its cognitive and vascular benefits . Additionally, nicergoline has neurotrophic and antioxidant properties, promoting neuronal survival and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nicergoline have been observed to change over time. Nicergoline is extensively metabolized, with a half-life of 13-20 hours . Studies have shown that nicergoline improves cognitive function and behavior in patients with mild to moderate dementia over a period of 2 to 12 months . Long-term treatment with nicergoline has been associated with stable or improved clinical status in patients with cognitive impairments .

Dosage Effects in Animal Models

In animal models, the effects of nicergoline vary with different dosages. Studies have shown that nicergoline enhances cognitive function and reduces neuronal loss in mouse models of Alzheimer’s disease . Higher dosages of nicergoline have been associated with increased cognitive improvement, while excessive dosages may lead to adverse effects such as bradycardia, increased appetite, and agitation . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Nicergoline is extensively metabolized in the liver, primarily through hydrolysis of the ester linkage to produce 1-methyl-10-α-methoxy-9,10-dihydrolysergol (MMDL) . It is also extensively bound to human plasma proteins, with higher affinity for α1-acid glycoprotein than for serum albumin . The metabolism of nicergoline can be influenced by other compounds, such as phenylbutyric acid, which may decrease its metabolic rate .

Transport and Distribution

Nicergoline is transported and distributed within cells and tissues through various mechanisms. It is extensively bound to plasma proteins, which facilitates its transport in the bloodstream . Nicergoline’s vasodilatory effects enhance its distribution to various tissues, including the brain, lungs, and limbs . The compound’s ability to improve blood circulation and oxygen utilization further supports its distribution within the body .

Subcellular Localization

Its interactions with α1-adrenoceptors and neurotransmitter functions suggest that nicergoline may localize to specific cellular compartments involved in these processes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Nicergolin umfasst mehrere wichtige Schritte:

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise:

Arten von Reaktionen:

    Oxidation: this compound kann Oxidationsreaktionen unterliegen, obwohl spezifische Bedingungen und Produkte seltener detailliert beschrieben werden.

    Reduktion: Reduktionsreaktionen sind typischerweise nicht mit this compound verbunden.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Brom- und Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

4. Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound wirkt hauptsächlich durch die Hemmung von postsynaptischen Alpha-1-Adrenozeptoren an der glatten Gefäßmuskulatur. Diese Hemmung verhindert die vasokonstriktive Wirkung von Katecholaminen wie Epinephrin und Norepinephrin, was zu einer peripheren Vasodilatation führt. Zusätzlich verbessert this compound die cholinerge und katecholaminerge Neurotransmitterfunktion, hemmt die Thrombozytenaggregation und fördert die Stoffwechselaktivität, was zu einer erhöhten Sauerstoff- und Glukoseutilisation führt .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound zeichnet sich durch sein Sicherheitsprofil aus, insbesondere seine fehlende Assoziation mit kardialer Fibrose, was es zu einer sichereren Alternative für die Langzeitbehandlung von zerebrovaskulären und kognitiven Erkrankungen macht .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Nicergoline: Nicergoline stands out due to its safety profile, particularly its lack of association with cardiac fibrosis, making it a safer alternative for long-term use in treating cerebrovascular and cognitive disorders .

Eigenschaften

IUPAC Name

(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEXMKHXIOCEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860404
Record name (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27848-84-6
Record name nicergoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicergoline
Reactant of Route 2
Reactant of Route 2
Nicergoline
Reactant of Route 3
Reactant of Route 3
Nicergoline
Reactant of Route 4
Reactant of Route 4
Nicergoline
Reactant of Route 5
Nicergoline
Reactant of Route 6
Reactant of Route 6
Nicergoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.